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molecular formula C13H15FN2 B1602645 7-Fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 439082-27-6

7-Fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No. B1602645
M. Wt: 218.27 g/mol
InChI Key: BZQHTIXSXNRYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929072

Procedure details

Similarly prepared was 4-(7-fluoroindol-3-yl)-piperidine from 4-(7-fluoroindol-3-yl)-1,2,5,6-tetrahydropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[F:17]C1C=CC=C2C=1NC=C2C1CCNCC=1>>[F:17][C:3]1[CH:2]=[C:10]2[C:6]([C:7]([CH:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)=[CH:8][NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=C2C(=CNC12)C1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC=C2C(=CNC12)C1=CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Similarly prepared

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C(=CNC2=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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